

PF-562271 Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	PF-562271 hydrochloride	
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An In-depth Analysis of the Dual FAK/Pyk2 Inhibitor for Cancer Research and Drug Development

Abstract

PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] With high selectivity and reversible binding, PF-562271 serves as a critical tool in oncological research, demonstrating significant anti-tumor and anti-angiogenic activities.[2] This technical guide provides a comprehensive overview of PF-562271 hydrochloride, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[3] Its activation is crucial for cell adhesion, migration, proliferation, and survival.[2] Overexpression and constitutive activation of FAK are frequently observed in various human cancers and are associated with increased tumor aggressiveness and metastasis.[1] Pyk2, a homolog of FAK, shares overlapping functions and also contributes to cancer progression.[1] The strategic inhibition of FAK and Pyk2 presents a promising therapeutic approach for cancer treatment. **PF-562271 hydrochloride** has emerged as a selective inhibitor, enabling the precise



investigation of FAK/Pyk2 signaling in cancer biology and the development of novel anti-cancer therapies. The compound has undergone Phase I clinical trials in patients with advanced solid tumors.[1]

Mechanism of Action

PF-562271 hydrochloride exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their catalytic activity.[4] This inhibition blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of Src family kinases and the subsequent downstream signaling cascades.[2][5] The disruption of the FAK signaling pathway by PF-562271 leads to the inhibition of several key cellular processes implicated in cancer progression:

- Cell Migration and Invasion: By inhibiting FAK, PF-562271 disrupts the turnover of focal adhesions, which is essential for cell motility. This leads to a reduction in cancer cell migration and invasion.
- Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and survival through pathways such as PI3K/Akt and MAPK/ERK. Inhibition of FAK by PF-562271 can induce G1 cell cycle arrest and apoptosis in tumor cells.[4]
- Angiogenesis: FAK is involved in endothelial cell migration and proliferation, which are critical for the formation of new blood vessels that supply tumors. PF-562271 has been shown to inhibit angiogenesis.
- Tumor Microenvironment Modulation: PF-562271 can alter the tumor microenvironment by reducing the recruitment of tumor-associated macrophages and cancer-associated fibroblasts, both of which contribute to tumor growth and metastasis.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for PF-562271 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of PF-562271



Target	Assay Type	IC50	Reference
FAK	Recombinant Kinase Assay	1.5 nM	[1]
Pyk2	Recombinant Kinase Assay		[1]
Phospho-FAK (Y397)	Cell-based Assay	5 nM	[1]
Ewing Sarcoma Cell Lines	Cell Viability Assay	Average of 2.4 μM	
TC32 (Ewing Sarcoma)	Cell Viability Assay	2.1 μΜ	
A673 (Ewing Sarcoma)	Cell Viability Assay	1.7 μΜ	

Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models



Cancer Type	Xenograft Model	Dosage	Tumor Growth Inhibition	Reference
Prostate Cancer	PC3M-luc-C6 (subcutaneous)	25 mg/kg, p.o., BID, 5x/wk for 2 weeks	62%	[6]
Prostate Cancer	PC3M-luc-C6 (metastasis)	25 mg/kg, p.o., BID, 5x/wk for 18 days	Significant reduction in metastatic growth	[6]
Pancreatic Cancer	BxPc3	50 mg/kg, p.o., BID	86%	[4]
Prostate Cancer	PC3-M	50 mg/kg, p.o., BID	45%	[4]
Lung Cancer	H125	25 mg/kg, BID	2-fold greater apoptosis	[4]
Hepatocellular Carcinoma	Huh7.5 (in combination with sunitinib)	15 mg/kg/day	Significant anti- tumor effect	[7]

Table 3: Clinical Pharmacokinetic and Safety Data

(Phase I)

Parameter	Value	Condition	Reference
Maximum Tolerated Dose (MTD)	125 mg twice daily	With food	
Recommended Phase II Dose (RP2D)	125 mg twice daily	With food	
Most Frequent Toxicity	Nausea (Grade 1 or 2)		
Dose-Limiting Toxicities (Grade 3)	Headache, nausea/vomiting, dehydration, edema	-	

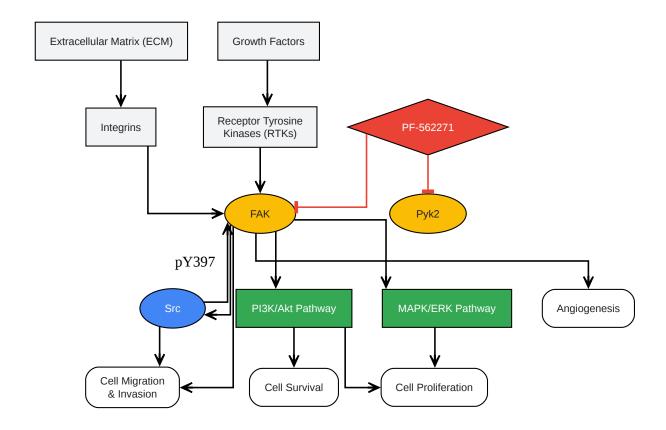


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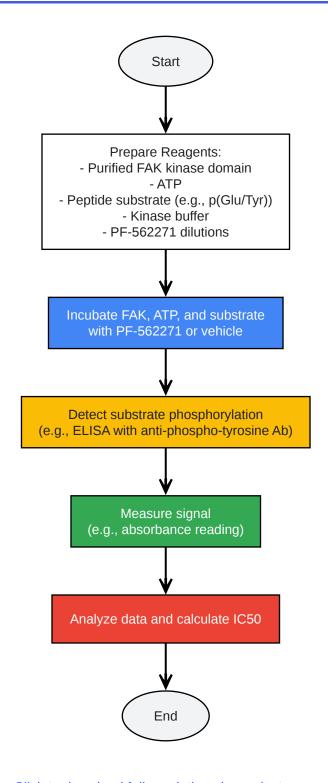
Signaling Pathways and Experimental Workflows FAK Signaling Pathway Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) and growth factors, and how PF-562271 disrupts these pathways.









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